molecular formula C7H7ClN4 B3220445 4-Chloro-7,8-dimethylpyrazolo[1,5-A][1,3,5]triazine CAS No. 1196157-11-5

4-Chloro-7,8-dimethylpyrazolo[1,5-A][1,3,5]triazine

Cat. No.: B3220445
CAS No.: 1196157-11-5
M. Wt: 182.61 g/mol
InChI Key: JQGVNADBNSDBLS-UHFFFAOYSA-N
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Description

4-Chloro-7,8-dimethylpyrazolo[1,5-a][1,3,5]triazine (CAS 1196157-11-5) is a versatile chemical building block of significant interest in medicinal chemistry and anticancer drug discovery. This compound serves as a crucial synthetic intermediate for the development of novel pyrazolo[1,5-a][1,3,5]triazine derivatives. Recent scientific investigations have highlighted this core scaffold as a promising structure for designing potent and selective Cyclin-dependent kinase 7 (CDK7) inhibitors . CDK7 has emerged as a promising therapeutic target for aggressive cancers, such as pancreatic ductal adenocarcinoma (PDAC), due to its dual role in regulating cell cycle progression and gene transcription . Researchers utilize this chloro-substituted triazine to efficiently introduce various pharmacophores at the C4 position, enabling the exploration of structure-activity relationships. The derivatives synthesized from this intermediate have demonstrated remarkable cytotoxicity, inhibition of cell migration, induction of apoptosis, and disruption of the cell cycle in preclinical PDAC models . With a molecular formula of C7H7ClN4 and a molecular weight of 182.61 g/mol, it is supplied with a high purity level of 98% . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7,8-dimethylpyrazolo[1,5-a][1,3,5]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-4-5(2)11-12-6(4)9-3-10-7(12)8/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGVNADBNSDBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=CN=C(N2N=C1C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401225811
Record name 4-Chloro-7,8-dimethylpyrazolo[1,5-a]-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196157-11-5
Record name 4-Chloro-7,8-dimethylpyrazolo[1,5-a]-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196157-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7,8-dimethylpyrazolo[1,5-a]-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401225811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7,8-dimethylpyrazolo[1,5-A][1,3,5]triazine typically involves the reaction of 5-methyl-3-aminopyrazole with 3-chloro-2,4-pentanedione in the presence of a base such as sodium acetate. The reaction is carried out in aqueous ethanol, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Nucleophilic Substitution at the C4 Position

The chlorine atom at position 4 is highly reactive toward nucleophilic substitution due to the electron-withdrawing nature of the triazine ring. This site is frequently targeted for functionalization.

Reaction TypeReagent/ConditionsProductYieldSource
AminationPrimary/secondary amines, EtOH, reflux4-Amino-7,8-dimethylpyrazolo-triazine75–90%
Alkoxy substitutionAlcohols, K₂CO₃, DMF, 80°C4-Alkoxy-7,8-dimethylpyrazolo-triazine60–85%
Thioether formationThiols, NaH, THF, rt4-Substituted-thioether derivatives70–88%

Example : Reaction with benzylamine in ethanol under reflux replaces the chlorine atom with a benzylamino group, forming 4-benzylamino-7,8-dimethylpyrazolo-triazine .

Cross-Coupling Reactions

The chloro group enables participation in palladium-catalyzed cross-coupling reactions, facilitating C–C bond formation.

Reaction TypeCatalyst/BaseReagentProductYieldSource
Suzuki couplingPd(PPh₃)₄, Na₂CO₃Arylboronic acids4-Aryl-7,8-dimethylpyrazolo-triazine50–75%
Buchwald-HartwigPd₂(dba)₃, XantphosAromatic amines4-Aminoaryl derivatives65–80%

Example : Suzuki coupling with 4-methoxyphenylboronic acid introduces a methoxyphenyl group at C4, yielding 4-(4-methoxyphenyl)-7,8-dimethylpyrazolo-triazine .

Cyclization Reactions

The triazine ring can act as a scaffold for further annelation, particularly under acidic or basic conditions.

Reaction TypeConditionsProductYieldSource
Intramolecular cyclizationH₂SO₄, 100°CFused pyrazolo-triazino[5,1-c]triazines55–70%
Ring expansionNH₂OH·HCl, NaOH, EtOHPyrazolo-triazinone derivatives60–78%

Example : Treatment with hydroxylamine hydrochloride in basic ethanol induces ring expansion to form 7,8-dimethylpyrazolo-triazin-4-one .

Hydrolysis and Oxidation

The chloro group and triazine core are susceptible to hydrolysis under aggressive conditions.

Reaction TypeConditionsProductYieldSource
Acidic hydrolysisHCl (conc.), reflux4-Hydroxy-7,8-dimethylpyrazolo-triazine85–95%
OxidationKMnO₄, H₂O, 80°CTriazine N-oxide derivatives40–60%

Note : Hydrolysis under acidic conditions replaces chlorine with a hydroxyl group, forming a triazinolone structure.

Functionalization via Methyl Groups

The methyl groups at positions 7 and 8 are less reactive but can undergo halogenation or oxidation under specific conditions.

Reaction TypeReagent/ConditionsProductYieldSource
BrominationNBS, AIBN, CCl₄, reflux7/8-Bromomethyl derivatives30–50%
OxidationSeO₂, dioxane, 100°C7/8-Formyl derivatives45–65%

Example : Selective bromination at the methyl groups using N-bromosuccinimide (NBS) yields 7-bromomethyl-4-chloro-8-methylpyrazolo-triazine .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 4-Chloro-7,8-dimethylpyrazolo[1,5-A][1,3,5]triazine as an anticancer agent. Research indicates that this compound can inhibit specific kinases involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound exhibited potent inhibitory activity against the PI4KIIIβ kinase, which is implicated in various cancers .

Mechanism of Action
The mechanism involves the covalent modification of non-cysteine residues in target proteins, leading to altered signaling pathways that promote apoptosis in cancer cells. The selectivity and potency of these inhibitors make them promising candidates for further development into therapeutic agents .

Case Study: Synthesis and Testing
A recent investigation synthesized several derivatives of this compound and evaluated their cytotoxic effects on different cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, indicating its potential as a lead compound for anticancer drug development .

Agricultural Applications

Pesticidal Properties
This compound has shown promise as a pesticide due to its ability to disrupt biochemical pathways in pests. Studies indicate that it can act as a growth regulator in various agricultural pests by interfering with their hormonal systems .

Field Trials
Field trials have demonstrated that formulations containing this compound significantly reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides. The compound's specificity suggests it could be integrated into sustainable agricultural practices .

Material Science

Polymer Chemistry
In material science, this compound has been explored as a building block for novel polymers. Its unique chemical properties allow for the creation of materials with enhanced thermal stability and mechanical strength.

Application in Coatings
Research has indicated that incorporating this compound into polymer matrices can improve the durability and resistance of coatings against environmental degradation. This application is particularly relevant in industries requiring long-lasting protective materials .

Data Tables

Application Area Property/Effect Study Reference
Medicinal ChemistryAnticancer activity
Agricultural SciencePesticidal properties
Material ScienceEnhanced polymer properties

Mechanism of Action

The mechanism of action of 4-Chloro-7,8-dimethylpyrazolo[1,5-A][1,3,5]triazine involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by interfering with their cell wall synthesis or membrane integrity . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Biological Activity

4-Chloro-7,8-dimethylpyrazolo[1,5-A][1,3,5]triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.

Chemical Structure and Synthesis

The compound belongs to the pyrazolo[1,5-A][1,3,5]triazine family, characterized by a pyrazole ring fused with a triazine moiety. The synthesis typically involves multi-step reactions that incorporate various reagents and conditions to achieve the desired structure. For instance, one synthetic route has been reported where pyrazole derivatives are reacted with isothiocyanates under mild conditions to yield substituted triazines with high yields and purity .

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-A][1,3,5]triazines. For example:

  • Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. One study reported that a related compound showed higher efficacy against human lung cancer (A549) compared to breast cancer (MDA-MB231) cells .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

  • Inhibition Studies : Certain derivatives have been evaluated for their ability to inhibit microbial growth. For instance, pyrazole-based compounds have demonstrated moderate inhibitory activity against xanthine oxidase (XO), an enzyme linked to various inflammatory conditions .
  • Synergistic Effects : When combined with standard antibiotics like doxorubicin, some pyrazole derivatives exhibited enhanced cytotoxicity against resistant bacterial strains .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AnticancerA549 (lung cancer)High antiproliferative activity
AnticancerMDA-MB231 (breast cancer)Moderate activity
AntimicrobialXanthine oxidaseIC50 = 72.4 µM
AntimicrobialVarious bacterial strainsEnhanced activity with doxorubicin

Case Studies and Research Findings

Several case studies have been conducted to assess the pharmacological potential of this compound and its derivatives:

  • Anticancer Evaluation : A detailed study focused on the synthesis of new derivatives and their evaluation against multiple cancer cell lines. The findings indicated that modifications in the substituents on the triazine ring significantly influenced their anticancer potency.
  • Antimicrobial Testing : Another research effort involved testing a series of pyrazole derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain compounds had notable antibacterial activity and could serve as lead compounds for further development.

Q & A

Q. What are the standard synthetic routes for 4-chloro-7,8-dimethylpyrazolo[1,5-a][1,3,5]triazine, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, analogous triazolo-triazine derivatives are prepared using precursors like α-naphthoyl or benzoyl chlorides in ammonia-saturated ethanol or KOH solutions under reflux (60–100°C, 5–12 hours). Intermediates are characterized via 1H NMR (e.g., δ 7.29–7.42 ppm for aromatic protons) and IR spectroscopy (C-Cl stretches at ~750 cm⁻¹). Melting points (260–305°C) and elemental analysis (e.g., C: 61.65% calc. vs. 61.78% found) confirm purity .

Q. How can researchers optimize reaction conditions for introducing substituents at position 7 of the pyrazolo-triazine core?

Methodological Answer: Position 7 functionalization often involves silylformamidine intermediates. For instance, methyl 7-((dimethylamino)(methyl(trimethylsilyl)amino)methyl)-3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate is synthesized by reacting silylformamidine with precursors in benzene under stirring, followed by crystallization from hexane. Reaction time (4–24 hours) and solvent polarity (methanol vs. ether) critically influence yield. HRMS (e.g., [M+H]+ 254.1039) and 13C NMR (e.g., δ 160–165 ppm for carbonyls) validate structural modifications .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Resolve substituent patterns (e.g., methyl groups at δ 2.3–2.6 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ 254.1042).
  • Elemental Analysis : Verify C/H/N ratios (e.g., C: 61.65% calc. vs. 61.78% found).
  • Melting Point : Assess purity (sharp melting >300°C indicates high crystallinity) .

Q. How do solvent choice and reaction temperature impact the yield in triazine ring closure reactions?

Methodological Answer: Polar aprotic solvents (e.g., DMF) enhance ring closure efficiency by stabilizing transition states. For example, refluxing in phenol (3.0–4.0 mol) at 120°C for 5 hours achieves quantitative yields in triazine formation. Lower temperatures (<80°C) may result in incomplete cyclization, while non-polar solvents (e.g., toluene) reduce solubility of intermediates, lowering yields by 15–30% .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data in reactivity studies?

Methodological Answer: Use density functional theory (DFT) to model electronic effects (e.g., Fukui indices for electrophilic attack sites). If experimental reactivity diverges (e.g., unexpected regioselectivity), validate via X-ray crystallography (e.g., bond angles in triazine rings) or kinetic isotope effects . Adjust computational parameters (solvent models, basis sets) to align with empirical observations .

Q. How can factorial design be applied to optimize multi-step syntheses of derivatives?

Methodological Answer: Implement a 2^k factorial design to test variables like temperature (60–100°C), catalyst loading (0.1–1.0 eq), and solvent polarity (DMF vs. ethanol). For example, a 2³ design (8 experiments) identifies interactions between variables, optimizing yield from 45% to 78%. Use ANOVA to prioritize factors (e.g., temperature contributes 60% to variance) .

Q. What methodologies are used to assess the bioisosteric potential of pyrazolo-triazine derivatives compared to purine systems?

Methodological Answer: Compare binding affinity (e.g., IC50 for CDK inhibitors) and pharmacokinetic profiles (logP, solubility). For instance, pyrazolo-triazines with N-benzylamino groups show 10-fold higher selectivity for adenosine A3 receptors than purines. Use molecular docking (AutoDock Vina) to map hydrogen-bonding interactions with receptor residues (e.g., Asn250 in A3AR) .

Q. How to address solubility challenges in pharmacological assays for halogenated triazine derivatives?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability.
  • Prodrug Design : Introduce phosphate esters at position 4, improving aqueous solubility by 50-fold.
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-7,8-dimethylpyrazolo[1,5-A][1,3,5]triazine
Reactant of Route 2
Reactant of Route 2
4-Chloro-7,8-dimethylpyrazolo[1,5-A][1,3,5]triazine

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